3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This pyrazole derivative is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole is not fully understood. However, it is believed to inhibit the activity of certain enzymes and receptors in the body, which leads to its anti-cancer, anti-inflammatory, and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation and pain by inhibiting the activity of certain enzymes and receptors in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole in lab experiments include its potency and specificity. It has been found to be highly potent in inhibiting the growth of cancer cells and reducing inflammation and pain. It also has a high degree of specificity, which means it targets specific enzymes and receptors in the body. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the research on 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole. One possible direction is to study its potential use in other diseases such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential as a drug delivery system for other compounds. Additionally, further research can be conducted to optimize its synthesis method and improve its solubility in water.
Synthesis Methods
The synthesis of 3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole involves the reaction of 4-iodo-3-(sec-butoxymethyl)-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 80°C for 24 hours. The resulting compound is purified using column chromatography to obtain the final product.
Scientific Research Applications
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole has been studied for its potential applications in various fields of research. It has shown promising results in cancer research as it inhibits the growth of cancer cells. It has also been studied for its potential use in Alzheimer's disease research as it has been found to reduce the accumulation of amyloid-beta plaques in the brain. Additionally, it has been studied for its anti-inflammatory and analgesic properties.
properties
IUPAC Name |
3-(butan-2-yloxymethyl)-1-(2,2-difluoroethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2IN2O/c1-3-7(2)16-6-9-8(13)4-15(14-9)5-10(11)12/h4,7,10H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIUFWYXMHXFDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1I)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.